molecular formula C17H21ClN2O2 B1391809 Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 553631-33-7

Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1391809
M. Wt: 320.8 g/mol
InChI Key: ZQSUUNQAAQFFOC-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also has a tert-butyl group, a cyanide group, and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction . The tert-butyl group could be introduced through a substitution reaction, and the cyanide group could be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common feature in many pharmaceutical drugs . The tert-butyl group, cyanide group, and carboxylate ester group would also be key features of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyanide group could be hydrolyzed to form a carboxylic acid, or it could undergo a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar cyanide and carboxylate groups could make the compound more soluble in polar solvents .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate and its derivatives have been explored in the context of synthesis and crystal structure analysis. For instance, a study by Zou Xia focused on synthesizing a related compound and analyzing its crystal structure, highlighting the significance of such compounds in structural chemistry (Zou, 2001).
  • Stereoselective Syntheses

    • The compound has been utilized in stereoselective syntheses, which is crucial in creating specific isomers of chemical compounds. Research by V. Boev et al. demonstrated the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, a process integral to the development of pharmaceuticals (Boev et al., 2015).
  • Development of Novel Materials

    • This chemical has played a role in the development of new materials. For example, Y. Chern et al. synthesized new polyimides containing di-tert-butyl side groups, demonstrating the application of similar compounds in creating materials with unique properties like low dielectric constants and high thermal stability (Chern et al., 2009).
  • Chemical Transformations and Applications

    • The compound has been a part of studies focusing on chemical transformations and their applications. For instance, the work by R. Häner et al. involved the synthesis and reaction of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, highlighting the compound's role in organic synthesis (Häner et al., 1986).
  • Pharmaceutical Intermediate Synthesis

    • Research by Chen Xin-zhi showed that tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound related to Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate, is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, indicating its significance in pharmaceutical synthesis (Chen, 2011).
  • Advanced Synthetic Techniques

    • The compound is involved in advanced synthetic techniques. For example, the research by A. I. Moskalenko and V. Boev included the compound in the stereoselective synthesis of piperidine derivatives, showcasing its importance in sophisticated chemical synthesis processes (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSUUNQAAQFFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678170
Record name tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate

CAS RN

553631-33-7
Record name tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

60% NaH (2.31 g, 57.7 mmol) was added in 2 portions to a 0° C. solution of 2-(3-chlorophenyl)acetonitrile (3.50 g, 23.1 mmol) and 15-crown-5 (0.509 g, 2.31 mmol) in DMF (80 mL). The reaction mixture was warmed to room temperature while stirring for 35 minutes and then cooled back to 0° C. NaI (3.46 g, 23.1 mmol) was added, followed by the addition of a solution of freshly prepared tert-butyl bis(2-chloroethyl)carbamate (5.59 g, 23.1 mmol) in DMF (10 mL) by syringe. The reaction mixture warmed back to room temperature and stirred overnight (16 hours). The reaction mixture was poured into iced saturated NH4Cl and extracted with EtOAc. The extracts were dried (Na2SO4), filtered, and concentrated. The crude was flashed on silica (Biotage 40L, 9:1 hex:EA until prod, then gradient to 4:1 hexane:EtOAc) to give tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate (5.91 g, 79.8% yield) as a yellow foam. LC/MS (APCI+) m/z 221 [M-Boc+H]+.
Name
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.509 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
5.59 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 15.8 g of sodium hydride of a concentration of 60% in oil in 400 ml of DMSO is admixed dropwise at AT under an inert atmosphere with a solution of 30 g of 3-chlorophenylacetonitrile in 200 ml of THF and then with a solution of 45.5 g of tert-butyl bis(2-chloroethyl)carbamate in 200 ml of DMSO and is heated at 60° C. overnight. The reaction mixture is poured into an ice/water mixture and extracted with ether, the organic phase is washed with water and dried over Na2SO4 and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, eluting with DCM. This gives 33 g of the expected product.
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
45.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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